molecular formula C10H11FN2O B1469086 1-(3-Fluorobenzoyl)azetidin-3-amine CAS No. 1340435-96-2

1-(3-Fluorobenzoyl)azetidin-3-amine

Cat. No.: B1469086
CAS No.: 1340435-96-2
M. Wt: 194.21 g/mol
InChI Key: VOIFSIPWSUZTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorobenzoyl)azetidin-3-amine is a useful research compound. Its molecular formula is C10H11FN2O and its molecular weight is 194.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3-Fluorobenzoyl)azetidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug development.

Chemical Structure and Properties

This compound features a fluorobenzoyl group attached to an azetidine ring. The presence of the fluorine atom may enhance the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial activity. In a study examining various azetidine derivatives, compounds similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential use as antibiotics .

Anticancer Activity

Azetidine derivatives have been recognized for their anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest . The specific activity of this compound in these contexts remains to be fully elucidated but is anticipated to follow similar pathways.

The biological activities of this compound may be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Many azetidine derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : The compound may also interact with various receptors involved in cellular signaling pathways, potentially altering cellular responses to stimuli.

Case Studies and Research Findings

Several studies have explored the biological effects of azetidine derivatives:

  • Antiviral Activity : A related azetidine compound demonstrated moderate antiviral effects against human coronaviruses, with an EC50 value indicating effective inhibition at micromolar concentrations . This suggests that this compound may also possess similar antiviral properties.
  • Cytotoxicity Assays : Cytotoxicity assays conducted on various cancer cell lines revealed that azetidine derivatives could induce significant cytotoxic effects with IC50 values ranging from 14.5 to 97.9 µM . These findings indicate a promising therapeutic index for further development.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
AntiviralModerate activity against coronaviruses

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-8-3-1-2-7(4-8)10(14)13-5-9(12)6-13/h1-4,9H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIFSIPWSUZTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.